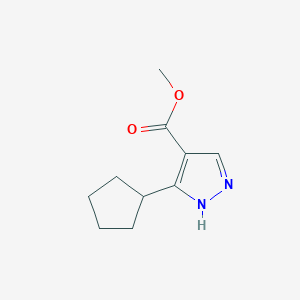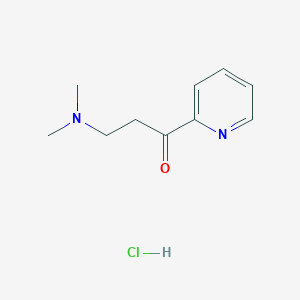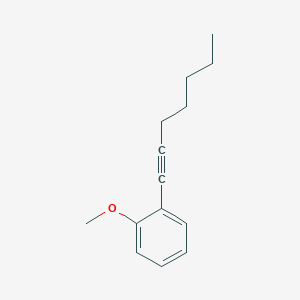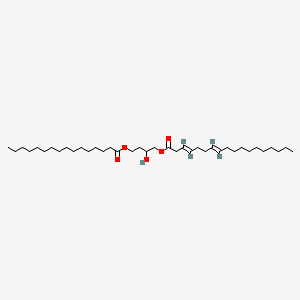
(4-hexadecanoyloxy-2-hydroxybutyl) (3E,7E)-octadeca-3,7-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-hexadecanoyloxy-2-hydroxybutyl) (3E,7E)-octadeca-3,7-dienoate is a complex organic compound with the molecular formula C38H70O5 and a molecular weight of 606.9594 g/mol . This compound is a type of glyceride, specifically a mixture of C16-18 and C18-unsaturated fatty acids . Glycerides are commonly found in natural fats and oils and play crucial roles in biological membranes and energy storage .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-hexadecanoyloxy-2-hydroxybutyl) (3E,7E)-octadeca-3,7-dienoate typically involves esterification reactions. The process begins with the reaction of hexadecanoic acid (palmitic acid) with 2-hydroxybutanol to form the hexadecanoyloxy-2-hydroxybutyl ester . This intermediate is then reacted with octadeca-3,7-dienoic acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the esterification reaction . The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants .
Chemical Reactions Analysis
Types of Reactions
(4-hexadecanoyloxy-2-hydroxybutyl) (3E,7E)-octadeca-3,7-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the unsaturated bonds to saturated bonds.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Saturated esters.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
(4-hexadecanoyloxy-2-hydroxybutyl) (3E,7E)-octadeca-3,7-dienoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its role in biological membranes and energy storage.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of cosmetics, pharmaceuticals, and food additives.
Mechanism of Action
The mechanism of action of (4-hexadecanoyloxy-2-hydroxybutyl) (3E,7E)-octadeca-3,7-dienoate involves its interaction with biological membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability . This integration can influence various cellular processes, including signal transduction and energy storage .
Comparison with Similar Compounds
Similar Compounds
Glycerides, C16-18 and C18-unsatd.: Similar in structure but may have different fatty acid compositions.
Triglycerides: Composed of three fatty acid chains esterified to glycerol, differing in the number of fatty acid chains.
Uniqueness
(4-hexadecanoyloxy-2-hydroxybutyl) (3E,7E)-octadeca-3,7-dienoate is unique due to its specific combination of saturated and unsaturated fatty acids, which imparts distinct physical and chemical properties . This uniqueness makes it valuable in various industrial and research applications .
Properties
Molecular Formula |
C38H70O5 |
|---|---|
Molecular Weight |
607.0 g/mol |
IUPAC Name |
(4-hexadecanoyloxy-2-hydroxybutyl) (3E,7E)-octadeca-3,7-dienoate |
InChI |
InChI=1S/C38H70O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-38(41)43-35-36(39)33-34-42-37(40)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h20,22,28,30,36,39H,3-19,21,23-27,29,31-35H2,1-2H3/b22-20+,30-28+ |
InChI Key |
SGJHVBXPILPJHJ-MEHJSLHLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCCC(COC(=O)C/C=C/CC/C=C/CCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCC(COC(=O)CC=CCCC=CCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-(4-chlorophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazol-5-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B14133167.png)
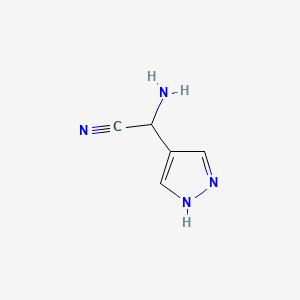
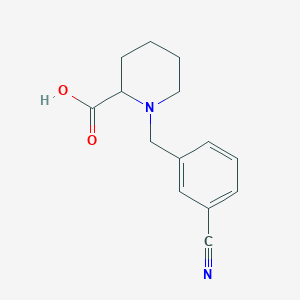
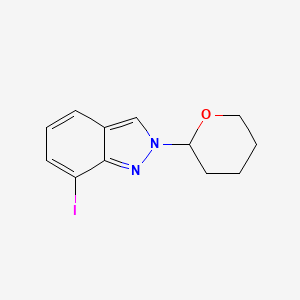
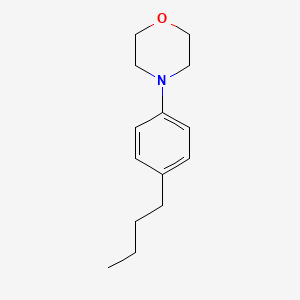
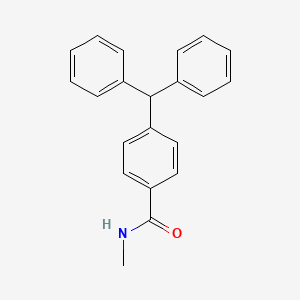

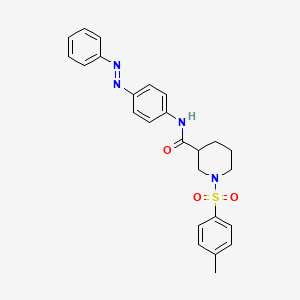
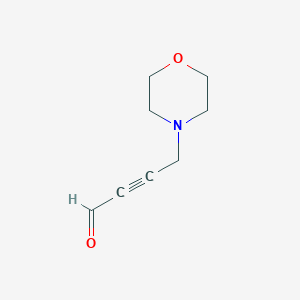
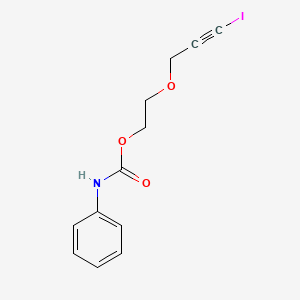
![4'-(Oct-1-yn-1-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B14133227.png)
